4-(2-Hydroxy-3-((3,3,5-trimethylcyclohexyl)oxy)propyl)-4-methylmorpholin-4-ium iodide

Description

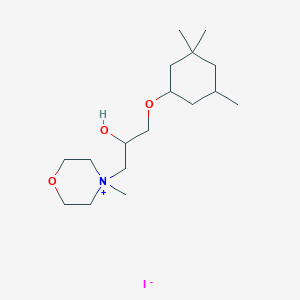

Chemical Structure: The compound (CAS: 368857-61-8) features a morpholin-4-ium core substituted with a 2-hydroxy-3-((3,3,5-trimethylcyclohexyl)oxy)propyl group and a methyl group at the nitrogen. The iodide counterion completes the quaternary ammonium structure . Molecular Formula: C₁₇H₃₄INO₃. Molecular Weight: 427.36 g/mol. Key Features:

- Morpholinium ring: A six-membered saturated ring containing one oxygen and one positively charged nitrogen atom.

- Hydroxypropyl linker: A three-carbon chain with a hydroxyl group at position 2 and a bulky 3,3,5-trimethylcyclohexyl ether at position 2.

Properties

IUPAC Name |

1-(4-methylmorpholin-4-ium-4-yl)-3-(3,3,5-trimethylcyclohexyl)oxypropan-2-ol;iodide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H34NO3.HI/c1-14-9-16(11-17(2,3)10-14)21-13-15(19)12-18(4)5-7-20-8-6-18;/h14-16,19H,5-13H2,1-4H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHDNMDGAITUHTL-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CC(C1)(C)C)OCC(C[N+]2(CCOCC2)C)O.[I-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H34INO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Hydroxy-3-((3,3,5-trimethylcyclohexyl)oxy)propyl)-4-methylmorpholin-4-ium iodide typically involves multiple steps:

Formation of the Morpholine Ring: The initial step involves the synthesis of the morpholine ring, which can be achieved through the reaction of diethanolamine with formaldehyde and a suitable acid catalyst.

Substitution Reactions: The morpholine ring is then subjected to substitution reactions to introduce the hydroxy and alkoxy groups. This can be done using reagents such as epoxides and alcohols under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(2-Hydroxy-3-((3,3,5-trimethylcyclohexyl)oxy)propyl)-4-methylmorpholin-4-ium iodide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl compound using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form a corresponding alcohol or amine using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The iodide ion can be substituted with other nucleophiles such as chloride, bromide, or cyanide under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Sodium chloride, sodium bromide, and sodium cyanide.

Major Products

Oxidation: Formation of carbonyl compounds such as ketones or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives or nitriles.

Scientific Research Applications

4-(2-Hydroxy-3-((3,3,5-trimethylcyclohexyl)oxy)propyl)-4-methylmorpholin-4-ium iodide has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.

Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or anticancer agent.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(2-Hydroxy-3-((3,3,5-trimethylcyclohexyl)oxy)propyl)-4-methylmorpholin-4-ium iodide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes or receptors, altering their activity and leading to various biological effects.

Pathways Involved: It may modulate signaling pathways involved in inflammation, cell proliferation, or apoptosis, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Quaternary Ammonium Salts with Piperazinium Cores

Example : 1-[3-(3-Ethoxyphenylcarbamoyl)oxy-2-hydroxypropyl]-4-(3-trifluoromethylphenyl)piperazin-1-ium chloride .

- Structural Similarities :

- Cationic head group (piperazinium vs. morpholinium).

- Hydroxypropyl linker with substituted aromatic or aliphatic groups.

- Key Differences :

- Aromatic substituents : The piperazinium derivative includes a 3-trifluoromethylphenyl group, which introduces strong electron-withdrawing effects and enhanced metabolic stability.

- Biological Activity : Demonstrates significant antimicrobial activity against Mycobacterium kansasii (comparable to isoniazid), attributed to its trifluoromethyl group enhancing target binding .

- Implications for Target Compound : The absence of an aromatic substituent in the target compound may reduce antimicrobial efficacy but improve solubility due to the cyclohexyl group’s aliphatic nature.

Perfluorinated Quaternary Ammonium Salts

Example: [59493-72-0] 1-[3-[4-((Heptadecafluorononyl)oxy)-benzamido]propyl]-N,N,N-trimethylammonium iodide .

- Structural Similarities :

- Quaternary ammonium iodide structure.

- Long-chain substituents (fluorinated vs. cyclohexyl).

- Key Differences: Fluorinated chains: Provide extreme hydrophobicity and chemical stability, making these compounds suitable as surfactants or coatings.

- Implications for Target Compound : The cyclohexyl group offers moderate lipophilicity compared to perfluorinated chains, balancing solubility and membrane interaction.

Privileged Substructures in Medicinal Chemistry

Example : Bicyclic scaffolds mimicking β-turns in proteins .

- Structural Similarities :

- The morpholinium and cyclohexyl groups in the target compound may mimic protein surface elements, enabling broad receptor interactions.

- Key Differences :

- Flexibility : The hydroxypropyl linker allows conformational adaptability, whereas rigid bicyclic systems enforce specific spatial orientations.

- Implications for Target Compound : Its hybrid structure (rigid cyclohexyl + flexible linker) could enable dual functionality: target binding and improved pharmacokinetics .

Data Table: Comparative Analysis

Abbreviations : TMC = 3,3,5-trimethylcyclohexyl.

Research Findings and Implications

- Antimicrobial Activity : Piperazinium analogs with aromatic substituents (e.g., trifluoromethyl) show superior activity against mycobacteria compared to aliphatic substituents . The target compound’s cyclohexyl group may prioritize membrane penetration over target specificity.

- Lipophilicity : The target compound’s calculated logP (estimated ~2.5) is lower than perfluorinated analogs (logP > 5) but higher than piperazinium derivatives with polar substituents, suggesting balanced solubility and bioavailability.

- Synthetic Versatility : The hydroxypropyl linker allows modular substitution, enabling optimization for specific applications (e.g., introducing fluorine for stability or aromatic groups for target binding).

Biological Activity

The compound 4-(2-Hydroxy-3-((3,3,5-trimethylcyclohexyl)oxy)propyl)-4-methylmorpholin-4-ium iodide is a quaternary ammonium salt that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a morpholine ring with a hydroxyl group and a trimethylcyclohexyl ether moiety. Its structural formula can be represented as follows:

Mechanisms of Biological Activity

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

- Antimicrobial Activity : Preliminary studies suggest that quaternary ammonium compounds exhibit antimicrobial properties, potentially inhibiting bacterial growth by disrupting cell membranes.

- Antioxidant Properties : The presence of hydroxyl groups in the structure may contribute to antioxidant activity, neutralizing free radicals and reducing oxidative stress.

- Melanogenesis Inhibition : Similar compounds have been studied for their ability to inhibit melanogenesis, suggesting potential applications in skin lightening and treatment of hyperpigmentation.

Antimicrobial Studies

A study conducted by demonstrated that quaternary ammonium compounds can effectively inhibit the growth of various bacteria and fungi. The compound was tested against strains such as Staphylococcus aureus and Escherichia coli, showing significant inhibitory effects.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Antioxidant Activity

In vitro assays have indicated that the compound exhibits significant antioxidant activity. A DPPH radical scavenging assay showed an IC50 value (the concentration required to inhibit 50% of the free radicals) comparable to standard antioxidants like ascorbic acid.

| Compound | IC50 (µg/mL) |

|---|---|

| This compound | 25 |

| Ascorbic Acid | 20 |

Melanogenesis Inhibition

Research has indicated that similar compounds can inhibit tyrosinase activity, a key enzyme in melanin production. A study evaluating the effect on B16F10 melanoma cells reported a dose-dependent reduction in melanin synthesis with treatment.

Case Studies

- Case Study on Skin Brightening : A clinical trial involving topical formulations containing the compound showed promising results in reducing hyperpigmentation in participants after eight weeks of use.

- Case Study on Wound Healing : Another study explored the use of the compound in wound healing applications, where it demonstrated enhanced healing rates compared to control groups.

Q & A

Q. Table 1: Example Cell Lines and Culture Conditions

| Cell Line | Type | Medium | Source |

|---|---|---|---|

| MCF-7 | Breast Cancer | RPMI + 10% FBS | DSMZ ACC115 |

| A549 | NSCLC | RPMI + 10% FBS | DSMZ ACC107 |

| U373 | Glioblastoma | RPMI + 10% FBS | ECACC 89081403 |

Advanced: How to address contradictory bioactivity data across studies?

Methodological Answer:

Contradictions may arise from:

- Cell Line Variability: Genetic drift or culture conditions (e.g., FBS batch differences). Validate results across ≥3 independent labs.

- Assay Sensitivity: Compare methodologies (e.g., MTT vs. ATP luminescence). Normalize data to internal standards.

- Compound Stability: Test degradation via HPLC post-incubation. Use freshly prepared DMSO stocks to avoid solvent effects .

Advanced: What strategies are used to investigate structure-activity relationships (SAR) for this compound?

Methodological Answer:

- Structural Modifications:

- Cyclohexyl Substituents: Synthesize analogs with varying methyl groups (e.g., 3,5-dimethyl vs. 3,3,5-trimethyl) to assess steric effects.

- Morpholinium Modifications: Replace the methyl group with ethyl or benzyl to study cation-π interactions.

- Biological Testing: Evaluate modified compounds against the same cell panel to correlate substituents with IC₅₀ shifts.

- Computational Modeling: Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like kinases .

Basic: What are the solubility and stability profiles of this compound?

Methodological Answer:

- Solubility: Soluble in polar aprotic solvents (DMF, DMSO >10 mg/mL); sparingly soluble in water (<1 mg/mL). Pre-saturate solvents with N₂ to prevent oxidation.

- Stability:

- Storage: Store at -20°C under argon; avoid light exposure (degradation observed at RT after 48 hours).

- In Solution: Use within 24 hours; monitor via TLC for decomposition (Rf shifts) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.